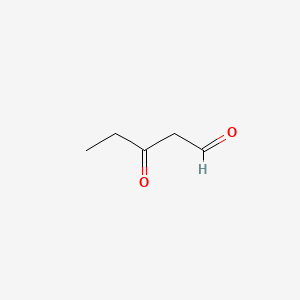

Pentanal, 3-oxo-

Description

BenchChem offers high-quality Pentanal, 3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanal, 3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

623-38-1 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3-oxopentanal |

InChI |

InChI=1S/C5H8O2/c1-2-5(7)3-4-6/h4H,2-3H2,1H3 |

InChI Key |

ZNNXJRURXWWGLN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Stability of Pentanal, 3-oxo-

This guide provides a comprehensive technical overview of Pentanal, 3-oxo- (CAS No. 623-38-1), a bifunctional organic compound of significant interest in synthetic chemistry and drug development. As a β-keto aldehyde, its unique structural arrangement, featuring both a ketone and an aldehyde group, imparts a high degree of reactivity that is both synthetically useful and a considerable challenge in terms of stability and handling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and providing robust protocols for its characterization and management.

Pentanal, 3-oxo-, also known as 3-oxopentanal, is a five-carbon chain containing a terminal aldehyde group and a ketone group at the C-3 position[1][2][3]. This 1,3-dicarbonyl arrangement is the primary determinant of its chemical personality, governing its structure, reactivity, and stability.

The fundamental properties of 3-oxopentanal are summarized below. These values, particularly the predicted pKa, are critical for understanding its behavior in various chemical environments. The relatively low pKa, for instance, indicates the acidity of the α-hydrogens situated between the two carbonyl groups, a key factor in its enolization and subsequent reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [4][5] |

| Molecular Weight | 100.12 g/mol | [4][5] |

| CAS Number | 623-38-1 | [4][5] |

| Boiling Point | 145.4°C at 760 mmHg | [6] |

| Density | 0.948 g/cm³ | [6] |

| Flash Point | 46.4°C | [6] |

| pKa (Predicted) | 5.81 ± 0.23 | [6] |

| Topological Polar Surface Area | 34.1 Ų | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [4][5] |

| Rotatable Bond Count | 3 | [4][5] |

The Dynamic Equilibrium: Keto-Enol Tautomerism

A central feature of β-dicarbonyl compounds is their existence as a dynamic equilibrium of two constitutional isomers, known as tautomers: the keto form and the enol form[7][8]. This phenomenon, keto-enol tautomerism, is not merely a theoretical concept but a practical reality that dictates the compound's reactivity. The enol form, while often the minor component for simple ketones, can be significantly stabilized in 1,3-dicarbonyl systems like 3-oxopentanal[9].

The stabilization of the enol tautomer is primarily attributed to two factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring via hydrogen bonding with the carbonyl oxygen, further lowering its energy.

This equilibrium is catalyzed by both acid and base.[10][11] Understanding this equilibrium is paramount, as the enol form is often the more nucleophilic and reactive species in many synthetic transformations.

Caption: Keto-enol equilibrium of Pentanal, 3-oxo-.

Inherent Instability and Degradation Pathways

Pentanal, 3-oxo- is an inherently reactive and unstable molecule. Researchers must anticipate and mitigate several degradation pathways to ensure experimental integrity and product purity.[12] The high reactivity stems from the presence of two electrophilic carbonyl carbons, acidic α-hydrogens, and the potential for enolate formation.

Key degradation pathways include:

-

Aldol Condensation: The enolate, readily formed under neutral or basic conditions, can act as a nucleophile, attacking the aldehyde of another molecule.[13] This self-condensation reaction can lead to a complex mixture of oligomers and polymers, which is often observed as an intractable residue upon storage.

-

Oxidation: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, converting it to the corresponding carboxylic acid (3-oxopentanoic acid).[1]

-

Hydration: In aqueous media, the electrophilic aldehyde carbon can be attacked by water to form an equilibrium with the corresponding geminal diol (3-oxopentane-1,1-diol). While reversible, this alters the chemical nature and reactivity of the molecule.[12][14]

The stability is highly pH-dependent.

-

Basic Conditions (pH > 7): Strongly favor enolate formation, accelerating aldol condensations and potentially retro-Claisen type reactions.[12]

-

Acidic Conditions (pH < 7): Can catalyze enolization and hydration of the aldehyde group.[12] Neutral to slightly acidic conditions (pH 4-6) are generally preferred to minimize base-catalyzed degradation.

Caption: Major degradation pathways for Pentanal, 3-oxo-.

Protocols for Handling, Storage, and Experimentation

Given its instability, strict adherence to proper handling and storage protocols is crucial for obtaining reliable and reproducible results.

Recommended Storage Protocol

The objective is to minimize exposure to catalysts for degradation (air, moisture, light, and elevated temperature).

-

Aliquot: Upon receipt or synthesis, immediately aliquot the material into smaller, single-use vials. This minimizes freeze-thaw cycles and contamination of the bulk stock.

-

Inert Atmosphere: Blanket each vial with an inert gas (e.g., Argon or Nitrogen) before sealing.

-

Temperature: Store at low temperatures. For long-term storage, -20°C is recommended, and -80°C is ideal. Related β-keto acids have shown stability for years when stored at -15°C.[15]

-

Light Protection: Use amber vials or store containers in the dark to prevent potential photochemical degradation.

Experimental Best Practices

-

Buffer Selection: The choice of buffer is critical in aqueous experiments. Avoid buffers containing primary amines , such as Tris, as they will react with the aldehyde to form Schiff bases, consuming the reagent and compromising the experiment.[16]

-

Recommended Buffers: Phosphate, HEPES, or MOPS are excellent non-reactive alternatives.[16]

-

-

Solution Preparation: Prepare solutions of 3-oxopentanal immediately before use. Do not store stock solutions, even when frozen, for extended periods unless their stability under those specific conditions has been validated.

-

Atmosphere: For reactions sensitive to oxidation, de-gas solvents and conduct experiments under an inert atmosphere.

Analytical Characterization Workflow

A multi-technique approach is necessary for unambiguous characterization and stability assessment.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for characterizing the keto-enol equilibrium.

-

¹H NMR: Expect distinct signals for each tautomer. Key diagnostic peaks include the aldehydic proton (CHO) around 9.5-10.0 ppm in the keto form, and the enolic hydroxyl proton (OH) which can be a broad singlet anywhere from 5-15 ppm, and the vinyl proton (=CH) around 5-6 ppm in the enol form.

-

¹³C NMR: The carbonyl carbons will appear far downfield (>190 ppm). The presence of both keto and enol forms will result in a greater number of observed signals than would be expected from a single isomer.

-

-

Infrared (IR) Spectroscopy: IR can provide rapid confirmation of the functional groups.

-

Keto Form: Look for two distinct C=O stretching bands: one for the aldehyde (~1725 cm⁻¹) and one for the ketone (~1715 cm⁻¹). A sharp C-H stretch for the aldehyde is also expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Enol Form: Characterized by a broad O-H stretch (~3200 cm⁻¹) and a C=C stretch (~1650 cm⁻¹). The conjugated C=O stretch will be shifted to a lower frequency (~1600-1640 cm⁻¹).

-

Workflow for Stability Assessment

A typical workflow to assess the stability of 3-oxopentanal in a given formulation or solvent system involves time-point analysis using a separative technique coupled with a detector.

Caption: Experimental workflow for stability analysis.

Protocol: NMR Sample Preparation for Purity and Tautomer Assessment

-

Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is dry, as water can complicate the spectrum.

-

Sample Weighing: In a controlled environment (e.g., glovebox or under a stream of Argon), accurately weigh approximately 5-10 mg of 3-oxopentanal directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Mixing: Cap the tube and gently invert several times to dissolve the compound completely. A brief vortex can be used if necessary.

-

Immediate Analysis: Acquire the NMR spectra as soon as possible after preparation to minimize degradation within the solvent. Run ¹H, ¹³C, and consider DEPT experiments for full structural assignment.

Conclusion

Pentanal, 3-oxo- is a valuable but challenging chemical entity. Its dual carbonyl functionality drives a rich and complex chemistry, dominated by a dynamic keto-enol equilibrium and a high propensity for degradation via self-condensation and oxidation. For scientists in research and drug development, a thorough understanding of these properties is not optional—it is a prerequisite for successful application. By implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can effectively manage the inherent instability of 3-oxopentanal, thereby harnessing its synthetic potential while ensuring the integrity and reproducibility of their experimental outcomes.

References

-

Oxidation reaction for 3-oxopentanal . (n.d.). Homework.Study.com. Retrieved from [Link]

-

3-oxopentanal . (n.d.). LookChem. Retrieved from [Link]

-

Keto Enol Tautomerization . (n.d.). Chemistry Steps. Retrieved from [Link]

-

Beta-Keto Aldehydes: Definition, Formation, and Significance . (n.d.). Univen FM 99.8 Mhz. Retrieved from [Link]

-

Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides . (2021). ACS Publications. Retrieved from [Link]

-

Reactivity of Aldehydes & Ketones . (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Write the structure of 3-oxopentanal . (n.d.). Allen. Retrieved from [Link]

-

Pentanal, 3-oxo- . (n.d.). PubChem. Retrieved from [Link]

-

Write the structure of the following compound: 3-oxopentanal . (n.d.). askIITians. Retrieved from [Link]

-

Keto-Enol Tautomerism : Key Points . (2022). Master Organic Chemistry. Retrieved from [Link]

-

Keto-Enol Tautomerism . (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions . (2016). YouTube. Retrieved from [Link]

-

Keto–Enol Tautomerism . (2023). OpenStax. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Write the structure of 3-oxopentanal. [allen.in]

- 3. Write the structure of the following compound: 3-oxopentanal. - askIITians [askiitians.com]

- 4. guidechem.com [guidechem.com]

- 5. Pentanal, 3-oxo- | C5H8O2 | CID 12179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. univenfm.co.za [univenfm.co.za]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermodynamic Data and Enthalpy of Formation for 3-Oxopentanal

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of 3-oxopentanal (CAS: 623-38-1), a significant β-dicarbonyl compound. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required to establish these critical parameters. It is designed for researchers, chemists, and drug development professionals who require accurate thermodynamic data for reaction modeling, process optimization, and stability analysis. We delve into the principles of combustion calorimetry and high-level quantum chemical calculations, presenting them not merely as procedures but as self-validating systems for generating reliable data.

Introduction: The Significance of 3-Oxopentanal and Its Thermodynamic Profile

3-Oxopentanal, a bifunctional molecule featuring both an aldehyde and a ketone group, belongs to the class of β-dicarbonyl compounds.[1][2] Its structure, characterized by a five-carbon chain, is presented in Figure 1.[3][4] The unique arrangement of its carbonyl groups leads to notable reactivity, particularly the enhanced acidity of the α-protons located on the methylene bridge between them.[5][6] This reactivity makes 3-oxopentanal and similar compounds valuable intermediates in organic synthesis.

The thermodynamic properties of a compound, especially its standard enthalpy of formation (ΔfH°), are fundamental to chemical science and engineering. This value represents the change in enthalpy when one mole of the substance is formed from its constituent elements in their standard states.[7] Accurate knowledge of ΔfH° is indispensable for:

-

Predicting Reaction Enthalpies (ΔrH°): Applying Hess's Law to determine if reactions are exothermic or endothermic.

-

Chemical Process Design: Ensuring safety, managing thermal loads, and optimizing energy efficiency in scaled-up syntheses.

-

Computational Modeling: Parameterizing models to predict reaction kinetics, chemical equilibria, and product distributions.

-

Stability Assessment: Understanding the inherent stability of a molecule, which is crucial in drug development and materials science.

This guide will therefore focus on the authoritative methodologies used to determine these values, providing both the theoretical underpinnings and practical, field-proven protocols.

Figure 1: Chemical Structure of 3-Oxopentanal

Physicochemical Properties

A baseline understanding of a molecule's physical properties is essential before undertaking thermodynamic analysis. The known properties of 3-oxopentanal are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 623-38-1 | [3] |

| Molecular Formula | C₅H₈O₂ | [3][8] |

| Molecular Weight | 100.12 g/mol | [3][9] |

| Boiling Point | 145.4 °C at 760 mmHg | [4][8] |

| Density | 0.948 g/cm³ | [4][8] |

| Flash Point | 46.4 °C | [4][8] |

| IUPAC Name | 3-oxopentanal | [3] |

Determination of Standard Enthalpy of Formation (ΔfH°)

The absence of a readily cited experimental value for the ΔfH° of 3-oxopentanal necessitates a detailed examination of the gold-standard methods for its determination. A synergistic approach, combining experimental measurement with computational validation, provides the highest degree of confidence.

Experimental Determination via Combustion Calorimetry

The most direct and accurate experimental method for determining the enthalpy of formation for a combustible organic compound like 3-oxopentanal is constant-volume (bomb) calorimetry.[10][11]

Expertise & Causality: This method is chosen because the complete combustion of an organic compound with a known molecular formula yields simple, well-defined products: gaseous carbon dioxide (CO₂) and liquid water (H₂O). The standard enthalpies of formation for these products are known with very high precision. By measuring the heat released during this process (enthalpy of combustion, ΔcH°), we can use Hess's Law to calculate the enthalpy of formation of the reactant. The experiment is conducted in a sealed, high-pressure vessel (the "bomb") with excess pure oxygen to ensure the reaction proceeds to completion, a critical factor for accuracy.[10]

Trustworthiness through Self-Validation: The protocol's integrity is maintained by a mandatory calibration step. Before analyzing the target compound, the effective heat capacity of the calorimeter system (Ccal) is determined by combusting a certified standard reference material, typically benzoic acid, for which the enthalpy of combustion is precisely known.[10] This calibration accounts for the heat absorbed by every component of the system (the bomb, water, stirrer, etc.), ensuring the measurement is traceable and reproducible.

-

Calorimeter Calibration:

-

Accurately weigh a pellet of ~1 g of standard benzoic acid and place it in the crucible inside the bomb.

-

Add a small, known amount of water (~1 mL) to the bomb to saturate the internal atmosphere, ensuring any water formed by combustion is in its liquid state.

-

Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

-

Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's insulated container.

-

Allow the system to reach thermal equilibrium and record the initial temperature (T_initial) for several minutes.

-

Ignite the sample via an electrical fuse.

-

Record the temperature at regular intervals until it reaches a maximum (T_final) and then begins to cool.

-

Calculate the corrected temperature change (ΔT) and use the known energy of combustion of benzoic acid to determine the calorimeter constant, Ccal.

-

-

Analysis of 3-Oxopentanal:

-

Accurately weigh a sample of high-purity 3-oxopentanal (~0.8 g) in a suitable container (e.g., a gelatin capsule).

-

Repeat steps 1.2 through 1.7 with the 3-oxopentanal sample.

-

Measure the temperature change (ΔT) for the combustion of the sample.

-

-

Calculation of Enthalpy of Formation:

-

Calculate the total heat released (q_total) during the sample combustion using: q_total = Ccal * ΔT.

-

Correct for the heat released by the ignition fuse.

-

Calculate the molar enthalpy of combustion (ΔcH°) by dividing the corrected heat by the number of moles of 3-oxopentanal burned.

-

The combustion reaction is: C₅H₈O₂(l) + 6 O₂(g) → 5 CO₂(g) + 4 H₂O(l)

-

Apply Hess's Law to find the enthalpy of formation (ΔfH°): ΔcH° = [5 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l)] - [ΔfH°(C₅H₈O₂, l) + 6 * ΔfH°(O₂, g)] Note: ΔfH°(O₂, g) is zero by definition.

-

Rearrange the equation to solve for ΔfH°(C₅H₈O₂, l).

-

Caption: Workflow for determining ΔfH° via bomb calorimetry.

Computational Determination and Validation

When experimental data is unavailable or requires independent verification, high-accuracy computational chemistry methods are invaluable.[12] Composite methods like Gaussian-4 (G4) theory are particularly powerful, as they are designed to approximate the results of computationally expensive coupled-cluster calculations to within "chemical accuracy" (typically ± 1 kcal/mol or ~4 kJ/mol).[13][14]

Expertise & Causality: G4 theory is not a single calculation but a multi-step protocol that systematically combines results from different levels of theory and basis sets to extrapolate a highly accurate total electronic energy.[15][16] This approach corrects for deficiencies in lower-level calculations, providing a robust prediction of molecular energies. From this energy, the enthalpy of formation can be derived.

Trustworthiness through Self-Validation: The most reliable computational results are obtained not from a direct atomization scheme but by using an isodesmic reaction .[15][17] This is a hypothetical, balanced reaction where the number and types of chemical bonds on the reactant side are identical to those on the product side. This clever construct ensures that any systematic errors in the computational method (e.g., basis set incompleteness, electron correlation errors) are largely canceled out, leading to a much more accurate prediction of the reaction enthalpy (ΔrH°).

-

Geometry Optimization and Frequency Calculation:

-

For 3-oxopentanal and all molecules in the chosen isodesmic reaction, perform a geometry optimization and frequency calculation, typically at the B3LYP/6-31G(2df,p) level of theory.

-

Confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Extract the zero-point vibrational energy (ZPVE) and thermal enthalpy corrections from the output.

-

-

High-Level Single-Point Energy Calculations:

-

Perform a series of high-level single-point energy calculations on the optimized geometries, as prescribed by the G4 theory protocol. This is typically automated in modern quantum chemistry software packages like Gaussian.[14]

-

-

Calculate Total G4 Enthalpies (H_G4):

-

The software combines the energies from the various steps and adds the thermal corrections to yield a total G4 enthalpy at 298.15 K for each molecule.

-

-

Isodesmic Reaction Design and Calculation:

-

Construct a balanced isodesmic reaction. A suitable reaction for 3-oxopentanal is: 3-Oxopentanal + Ethane → Propanal + Acetone Bond Types Reactants: 1 C=O (aldehyde), 1 C=O (ketone), 3 C-C, 1 C-H (aldehyde), 7 C-H (aliphatic) Bond Types Products: 1 C=O (aldehyde), 1 C=O (ketone), 3 C-C, 1 C-H (aldehyde), 7 C-H (aliphatic) Note: The bond types are conserved.

-

Calculate the enthalpy of reaction (ΔrH°) at the G4 level: ΔrH°(calc) = [H_G4(Propanal) + H_G4(Acetone)] - [H_G4(3-Oxopentanal) + H_G4(Ethane)]

-

Use the known experimental standard enthalpies of formation for the reference compounds to calculate the predicted ΔfH° for 3-oxopentanal: ΔrH°(calc) ≈ ΔrH°(exp) = [ΔfH°(Propanal) + ΔfH°(Acetone)] - [ΔfH°(3-Oxopentanal) + ΔfH°(Ethane)]

-

Rearrange to solve for ΔfH°(3-Oxopentanal) .

-

Caption: Workflow for G4 calculation of ΔfH° via isodesmic reaction.

Summary of Thermodynamic Data

While this guide establishes the definitive methods for determining the thermodynamic data for 3-oxopentanal, a precise, experimentally validated value for its enthalpy of formation is not currently prevalent in the literature. The application of the computational protocol described in Section 3.2 would yield a highly reliable estimate, which should be reported as such.

| Parameter | Predicted Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (ΔfH°) | To be determined | G4 Theory with Isodesmic Reactions |

| Standard Molar Entropy (S°) | To be determined | Statistical Thermodynamics (from Frequency Calculation) |

| Heat Capacity (Cp) | To be determined | Statistical Thermodynamics (from Frequency Calculation) |

Conclusion

The determination of accurate thermodynamic data for key chemical intermediates like 3-oxopentanal is a cornerstone of robust scientific research and industrial process development. This guide has detailed the authoritative methodologies that combine experimental rigor with computational power to achieve this goal. Bomb calorimetry stands as the definitive experimental technique for measuring the enthalpy of combustion, from which the enthalpy of formation can be derived with high precision. In parallel, advanced computational methods such as G4 theory, when coupled with a self-validating isodesmic reaction scheme, provide a powerful and reliable predictive capability. For researchers and professionals working with 3-oxopentanal, the application of these synergistic approaches is the recommended pathway to generate the trustworthy thermodynamic data essential for advancing their work.

References

-

3-oxopentanal - LookChem . LookChem. [Link]

-

Standard enthalpy of formation - Wikipedia . Wikipedia. [Link]

-

Pentanal, 3-oxo- | C5H8O2 | CID 12179 - PubChem . National Center for Biotechnology Information. [Link]

-

Write the structure of 3-oxopentanal . Allen Digital. [Link]

-

3-oxopentanal | CAS#:623-38-1 | Chemsrc . Chemsrc. [Link]

-

Heats of Reactions and Calorimetry . Chemistry LibreTexts. [Link]

-

Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V . Swarthmore College. [Link]

-

Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals . ACS Publications. [Link]

-

Enthalpies of Formation, Bond Dissociation Energies, and Molecular Structures of the n-Aldehydes . ACS Publications. [Link]

-

CALORIMETRY: COMBUSTION OF ALCOHOLS . The Open University. [Link]

-

Enthalpy of formation of selected carbonyl radicals from theory and comparison with experiment . ResearchGate. [Link]

-

Reactions of Beta-Dicarbonyl Compounds . YouTube. [Link]

-

Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme . ACS Publications. [Link]

-

Differential scanning calorimetry - Wikipedia . Wikipedia. [Link]

-

Year 11 Chemistry Practical Investigation | Calorimetry Experiment . Learnable Education. [Link]

-

How to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry? . Stack Exchange. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience . Bentham Science. [Link]

-

Enthalpy of Formation Explained . Pearson+. [Link]

-

Assessment of Gaussian4 theory for the computation of enthalpies of formation of large organic molecules . ResearchGate. [Link]

-

Differential Scanning Calorimeter . Duke University Shared Materials Instrumentation Facility. [Link]

-

Give the structure of 3-Oxopentanal . askIITians. [Link]

-

Experimental formation enthalpies for intermetallic phases and other inorganic compounds . Nature. [Link]

-

Calorimetry Problems, Thermochemistry Practice . YouTube. [Link]

-

B-Dicarbonyl Compounds: Claisen Condensations . Chemistry LibreTexts. [Link]

-

Differential Scanning Calorimetry . Chemistry LibreTexts. [Link]

-

Heat of Combustion: Theory & Experiment . Science Ready. [Link]

-

Beta-Dicarbonyl Synthesis Pathway . Pearson+. [Link]

-

Enolates of β-Dicarbonyl Compounds . University of Calgary. [Link]

-

Computational Thermochemistry for Modelling Oxidation . MDPI. [Link]

-

Give the structure of 3-Oxopentanal . YouTube. [Link]

-

Give the structure of 3-Oxopentanal . Allen Digital. [Link]

-

3-Oxopentanoate | C5H7O3- | CID 16722120 - PubChem . National Center for Biotechnology Information. [Link]

Sources

- 1. Write the structure of 3-oxopentanal. [allen.in]

- 2. Write the structure of the following compound: 3-oxopentanal. - askIITians [askiitians.com]

- 3. Pentanal, 3-oxo- | C5H8O2 | CID 12179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-oxopentanal | CAS#:623-38-1 | Chemsrc [chemsrc.com]

- 5. m.youtube.com [m.youtube.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. mdpi.com [mdpi.com]

- 13. works.swarthmore.edu [works.swarthmore.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Topic: Tautomeric Equilibrium of 3-Oxopentanal in Aqueous Solution

An In-depth Technical Guide

Abstract

3-Oxopentanal, a quintessential β-ketoaldehyde, presents a classic yet compelling case of keto-enol tautomerism, a phenomenon of profound significance in chemical reactivity, molecular recognition, and drug design. The position of its tautomeric equilibrium is exquisitely sensitive to the surrounding environment. This guide provides an in-depth exploration of the tautomeric landscape of 3-oxopentanal, with a specific focus on its behavior in aqueous solutions. We will dissect the structural features that govern this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications for researchers in the pharmaceutical and chemical sciences. This document serves as a technical primer, blending foundational theory with practical, field-proven protocols.

Introduction: The Duality of β-Dicarbonyls

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] The most prevalent form of this isomerism in organic chemistry is the keto-enol tautomerism, an equilibrium between a carbonyl compound (the keto form) and its corresponding enol.[2]

For simple aldehydes and ketones, the equilibrium lies overwhelmingly in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, the scenario changes dramatically for β-dicarbonyl compounds like 3-oxopentanal.[3]

3-Oxopentanal possesses a five-carbon chain with carbonyl groups at positions 1 (aldehyde) and 3 (ketone).[4] The protons on the α-carbon situated between these two carbonyls (C2) are significantly more acidic than those of a simple ketone.[3] This enhanced acidity facilitates the formation of a highly stabilized enolate ion, which is a common intermediate in the interconversion process. The resulting enol tautomer is stabilized by two key factors:

-

Conjugation: The newly formed C=C double bond is conjugated with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[5]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond with the oxygen of the other carbonyl group.[5][6]

These stabilizing effects can shift the equilibrium significantly, leading to a substantial population of the enol tautomer, especially in non-polar solvents.[5]

The Critical Influence of an Aqueous Environment

The transition from a non-polar solvent to an aqueous solution introduces a profound perturbation to the tautomeric equilibrium. Water, as a highly polar, protic solvent, can engage in strong intermolecular hydrogen bonding with both the keto and enol forms. This interaction competes with and disrupts the intramolecular hydrogen bond that is a primary stabilizing force for the enol tautomer in non-polar environments.[5][7] Consequently, the equilibrium in water is expected to shift back towards the more polar keto form, which is better solvated by water molecules.[7] Furthermore, water can act as both a proton donor and acceptor, catalyzing the interconversion between the two forms.[8]

Understanding this solvent-dependent behavior is not merely an academic exercise. In drug development, the specific tautomeric form of a molecule present in the physiological environment dictates its shape, hydrogen bonding capacity, and polarity, thereby controlling its interaction with biological targets like enzymes and receptors.[9]

The Tautomeric Landscape of 3-Oxopentanal

The primary equilibrium for 3-oxopentanal involves the diketo form and the most stable enol form, derived from the deprotonation of the C2 carbon.

Caption: Keto-Enol Equilibrium of 3-Oxopentanal.

Physicochemical Properties

A baseline understanding of the molecule's properties is essential for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [10] |

| Molecular Weight | 100.12 g/mol | [10] |

| Boiling Point | 145.4 °C at 760 mmHg | [11] |

| Density | 0.948 g/cm³ | [11] |

| pKa (Predicted) | 5.81 ± 0.23 | [11] |

| Topological Polar Surface Area | 34.1 Ų | [10] |

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of tautomeric mixtures in solution relies on spectroscopic methods that can distinguish between the different isomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[7][12]

¹H NMR Spectroscopy: The Gold Standard

Expertise & Causality: ¹H NMR spectroscopy provides a direct, non-invasive window into the molecular structure in solution. The keto and enol tautomers possess chemically distinct protons that give rise to unique, well-resolved signals in the NMR spectrum. The ratio of the integrals of these signals corresponds directly to the molar ratio of the tautomers, allowing for a precise calculation of the equilibrium constant (Keq). This method is self-validating because the signal assignments can be confirmed through 2D NMR techniques (e.g., COSY, HSQC), ensuring that the integrated signals unambiguously belong to the correct tautomeric forms.

Experimental Protocol: Quantifying Tautomers in D₂O

Caption: Workflow for ¹H NMR Analysis of Tautomeric Equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-oxopentanal and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

-

Scientist's Note: D₂O is used as the solvent to avoid a large, obscuring solvent signal from H₂O. The acidic enolic proton (-OH) and the aldehydic proton will exchange with deuterium from D₂O. The disappearance of the enol -OH signal upon dissolving in D₂O is a key diagnostic confirmation of its presence.[13]

-

-

Equilibration: Allow the sample to equilibrate at a constant, known temperature (e.g., 25 °C) for at least 30 minutes directly in the NMR spectrometer's probe. The position of the equilibrium can be temperature-dependent.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. This requires a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time) to ensure full magnetization recovery for accurate integration.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, followed by careful phase and baseline correction to ensure accurate signal integration.

-

Spectral Analysis & Calculation: a. Identify Signals: Assign the distinct signals for each tautomer. The enol form will exhibit a characteristic vinylic proton signal (=CH-), while the keto form will show signals for the α-protons (-C(=O)-CH₂-C(=O)-). b. Integrate: Carefully integrate a well-resolved signal unique to the keto form (e.g., the α-protons at C2) and a signal unique to the enol form (e.g., the vinylic proton). c. Calculate Keq: The equilibrium constant is calculated as the ratio of the integrated areas, normalized for the number of protons each signal represents.

- Keq = [Enol] / [Keto] = (Integralenol / #Henol) / (Integralketo / #Hketo) d. Calculate Percentage:

- % Enol = ([Enol] / ([Keto] + [Enol])) * 100

Expected ¹H NMR Data:

| Tautomer | Proton Type | Expected Chemical Shift (δ, ppm) |

| Keto | -C(=O)-CH₂-C(=O)- | 3.5 - 4.0 |

| Keto | Aldehyde (-CHO) | 9.5 - 10.0 |

| Enol | Vinylic (=CH-) | 5.0 - 6.0 |

| Enol | Enolic Hydroxyl (-OH) | 12.0 - 15.0 (Broad, exchanges in D₂O) |

UV-Vis Spectroscopy: A Complementary Approach

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. It is particularly sensitive to the presence of conjugated π-systems. The enol tautomer of 3-oxopentanal, with its C=C-C=O conjugated system, will exhibit a strong π → π* absorption at a longer wavelength (λmax) compared to the n → π* transition of the non-conjugated keto form.[14] While excellent for qualitative detection, quantitative analysis is more complex than NMR because the absorption bands of the tautomers often overlap, and determining the molar absorptivity coefficient (ε) for each pure tautomer is non-trivial.[15] However, it is a powerful tool when combined with computational methods that can predict the theoretical spectra of the individual tautomers.[16]

Experimental Protocol: Qualitative Assessment

-

Solution Preparation: Prepare a dilute solution of 3-oxopentanal in deionized water (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Solvent Blank: Record a baseline spectrum using a cuvette filled only with deionized water.

-

Sample Spectrum: Record the absorption spectrum of the 3-oxopentanal solution over a range of approximately 220 nm to 400 nm.

-

Analysis: The presence of a distinct absorption band in the 270-320 nm region would be strong evidence for the conjugated enol tautomer, while the keto form's absorption would be weaker and at a shorter wavelength.

Computational Chemistry: A Predictive and Corroborative Tool

Expertise & Causality: Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful in silico method to predict the relative stabilities of tautomers and corroborate experimental findings.[17] By calculating the Gibbs free energy (ΔG) of each tautomer in a simulated aqueous environment, we can predict the equilibrium constant before a single experiment is run. This approach is trustworthy when benchmarked against known experimental data and allows for the exploration of factors that are difficult to isolate in the lab.

Computational Workflow

Caption: Workflow for Computational Prediction of Tautomer Ratios.

Methodology Outline:

-

Structure Generation: Generate 3D coordinates for the diketo form and all plausible enol forms of 3-oxopentanal.

-

Geometry Optimization: Perform geometry optimization calculations for each structure using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Solvation Modeling: Incorporate the effect of the aqueous solvent using an implicit solvation model, such as the Polarizable Continuum Model (PCM).[16] This model treats the solvent as a continuous dielectric medium, which is computationally efficient.

-

Energy Calculation: Calculate the final Gibbs free energies (G) for the most stable conformer of each tautomer in the simulated solvent.

-

Equilibrium Constant Prediction: Use the calculated free energy difference (ΔG = Genol - Gketo) to determine the equilibrium constant via the equation:

-

ΔG = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[18]

-

Synthesizing the Results: A Holistic View

By combining direct experimental measurement with theoretical prediction, we achieve a robust and validated understanding of the system. In an aqueous solution, it is anticipated that the equilibrium for 3-oxopentanal will favor the keto tautomer more than it would in a non-polar solvent.

Hypothetical Tautomeric Distribution in Different Solvents:

| Solvent | Polarity | Expected % Enol | Expected Keq ([Enol]/[Keto]) | Rationale |

| Cyclohexane | Non-polar | High (e.g., >70%) | > 2.3 | Intramolecular H-bonding and conjugation dominate, stabilizing the enol form.[5][19] |

| Water | Highly Polar | Low (e.g., <15%) | < 0.18 | Intermolecular H-bonding with water disrupts the enol's internal stabilization, favoring the more polar keto form.[5][7] |

Conclusion and Implications

The tautomeric equilibrium of 3-oxopentanal in an aqueous solution is a finely balanced interplay between intramolecular stabilization and solvent-solute interactions. While the β-dicarbonyl structure inherently favors enolization through conjugation and internal hydrogen bonding, the powerful solvating effects of water significantly shift the equilibrium towards the keto form.

For researchers, scientists, and drug development professionals, a rigorous characterization of this equilibrium is paramount. The dominant tautomer in a physiological context will present a specific three-dimensional structure and pattern of hydrogen bond donors and acceptors to a protein's active site. An incorrect assumption about the predominant tautomeric form can lead to flawed molecular modeling, misguided synthesis efforts, and ultimately, the failure of drug candidates. The integrated experimental and computational workflow detailed in this guide provides a reliable framework for accurately determining these crucial molecular properties.

References

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. MDPI. [Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

3-oxopentanal. LookChem. [Link]

-

Write the structure of the following compound: 3-oxopentanal. askIITians. [Link]

-

Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]

-

Keto Enol Tautomerization. Chemistry Steps. [Link]

-

Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications. [Link]

-

Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Tautomers of Dicarbonyl Compounds. Pearson. [Link]

-

Pentanal, 3-oxo-. PubChem. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

Tautomeric Equilibrium Revisited: proton-tautomerism in solvent and the fundamentals of molecular stability prediction. ChemRxiv. [Link]

-

Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Royal Society of Chemistry. [Link]

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PubMed Central. [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PubMed Central. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]

-

Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. ACS Publications. [Link]

-

Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. Diva-portal.org. [Link]

-

2-methyl-3-oxopentanal. ChemSynthesis. [Link]

-

Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

-

Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]

Sources

- 1. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Write the structure of the following compound: 3-oxopentanal. - askIITians [askiitians.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biopchem.education [biopchem.education]

- 8. researchgate.net [researchgate.net]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Pentanal, 3-oxo- | C5H8O2 | CID 12179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dial.uclouvain.be [dial.uclouvain.be]

- 17. researchgate.net [researchgate.net]

- 18. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 3-Oxopentanal in the Atmospheric Oxidation of Alkenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Minor Player with Major Implications

In the intricate and dynamic theater of atmospheric chemistry, the oxidation of alkenes stands as a central act, dictating the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). While the primary pathways of these reactions have been extensively studied, the roles of lesser-known, multifunctional intermediates are increasingly recognized as crucial for a complete understanding of atmospheric processes. This guide delves into the nuanced role of one such intermediate: Pentanal, 3-oxo- (also known as 3-oxopentanal). As a Senior Application Scientist, my aim is to provide not just a review of the existing literature, but to synthesize this information with field-proven insights, offering a coherent narrative on the formation, fate, and impact of this intriguing molecule. We will explore the causal links behind its formation from specific alkene precursors, its subsequent chemical transformations, and its potential contribution to the atmospheric aerosol burden, all while candidly acknowledging the frontiers of current research.

The Atmospheric Oxidation of Alkenes: A Primer

Alkenes, emitted from both biogenic and anthropogenic sources, are highly reactive in the troposphere. Their degradation is primarily initiated by reactions with key atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃)[1].

-

OH Radical-Initiated Oxidation: During daylight hours, the OH radical is the most significant oxidant. The reaction proceeds via electrophilic addition to the double bond, forming a radical adduct. In the presence of oxygen (O₂), this adduct is rapidly converted to a peroxy radical (RO₂), which then participates in a series of reactions that can lead to the formation of various oxygenated organic compounds, including aldehydes and ketones.

-

Ozonolysis: The reaction of alkenes with ozone is a major pathway for their removal from the atmosphere, particularly at night. This process involves the cycloaddition of ozone to the double bond to form an unstable primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate. The Criegee intermediate is a highly reactive species that can undergo various reactions, leading to the formation of OH radicals and other oxygenated products.

-

NO₃ Radical-Initiated Oxidation: During the nighttime, in the absence of sunlight, the nitrate radical becomes an important oxidant. Similar to the OH radical, it adds to the double bond of the alkene, initiating a reaction cascade that produces organic nitrates and other oxygenated compounds.

These initial oxidation steps are the genesis of a complex web of chemical transformations that ultimately influence air quality and climate.

Formation Pathways of 3-Oxopentanal: A Matter of Precursor and Mechanism

The formation of 3-oxopentanal in the atmosphere is intrinsically linked to the ozonolysis of specific C5 alkenes. While direct experimental evidence for its formation is limited, established mechanisms of ozonolysis allow us to predict its likely precursors.

The ozonolysis of an alkene cleaves the carbon-carbon double bond, with each of the double-bonded carbons forming a carbonyl group[2][3]. For 3-oxopentanal (CH₃CH₂COCH₂CHO) to be a product, the precursor alkene must have a specific substitution pattern around the double bond.

A plausible, though likely minor, pathway to 3-oxopentanal is through the ozonolysis of 3-methyl-2-pentene . The primary ozonolysis products of 3-methyl-2-pentene are typically acetaldehyde and 2-butanone[4][5]. However, rearrangement and secondary reactions of the Criegee intermediate could potentially lead to the formation of 3-oxopentanal, although this is not considered a major channel.

It is crucial to acknowledge that the atmospheric concentration of 3-oxopentanal is expected to be low due to the specificity of its formation pathways and its own high reactivity.

Experimental Protocol: Ozonolysis of 3-Methyl-2-Pentene in an Atmospheric Simulation Chamber

Objective: To investigate the formation of 3-oxopentanal as a minor product from the ozonolysis of 3-methyl-2-pentene.

Methodology:

-

Chamber Preparation: A temperature-controlled atmospheric simulation chamber is flushed with purified air until the background concentrations of organic compounds and ozone are below the detection limit of the analytical instruments.

-

Reactant Injection: A known concentration of 3-methyl-2-pentene is injected into the chamber and allowed to mix thoroughly.

-

Ozone Introduction: A controlled flow of ozone is introduced into the chamber to initiate the ozonolysis reaction.

-

Monitoring: The concentrations of reactants and products are monitored in real-time using a suite of analytical instruments, including:

-

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS): For the detection of volatile organic compounds, including aldehydes and ketones, with high time resolution. The use of NO⁺ as a reagent ion can help differentiate between isomeric aldehydes and ketones[6].

-

Gas Chromatography with Flame Ionization Detection (GC-FID): For the separation and quantification of hydrocarbons and carbonyl compounds.

-

Fourier-Transform Infrared Spectroscopy (FTIR): For the identification and quantification of functional groups of gaseous species.

-

-

Data Analysis: The temporal profiles of the reactants and products are analyzed to determine product yields, including that of 3-oxopentanal.

Atmospheric Fate of 3-Oxopentanal: A Trifecta of Removal Processes

Once formed, 3-oxopentanal is subject to three primary atmospheric removal pathways: photolysis, reaction with OH radicals, and reaction with NO₃ radicals.

Photolysis

As a dicarbonyl compound, 3-oxopentanal is expected to absorb solar radiation in the actinic region (λ > 290 nm), leading to its photodecomposition. The photolysis of carbonyl compounds can proceed through various channels, leading to the formation of radical species that can further influence atmospheric chemistry[7]. The photolysis quantum yield (Φ), which represents the fraction of absorbed photons that lead to a chemical reaction, is a critical parameter for determining the atmospheric lifetime with respect to photolysis[8][9][10][11].

While the specific photolysis quantum yield for 3-oxopentanal has not been experimentally determined, it is expected to be significant due to the presence of two chromophoric carbonyl groups.

Reaction with OH Radicals

The reaction with the hydroxyl radical is a major sink for most organic compounds in the troposphere. The rate constant for the reaction of OH with 3-oxopentanal has not been experimentally measured. However, based on structure-activity relationships for other aldehydes and ketones, the rate constant is expected to be on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[12][13][14]. This would result in a relatively short atmospheric lifetime with respect to OH oxidation.

Reaction with NO₃ Radicals

During the nighttime, the reaction with the nitrate radical can be a significant loss process for unsaturated and oxygenated organic compounds. The presence of two carbonyl groups in 3-oxopentanal may influence its reactivity towards NO₃.

Estimated Atmospheric Lifetime

The overall atmospheric lifetime (τ) of 3-oxopentanal is determined by the sum of the loss rates from photolysis and reactions with OH and NO₃ radicals. Given the expected high reactivity, the tropospheric lifetime of 3-oxopentanal is likely to be on the order of hours to a few days, making it a transient but potentially important species in localized areas of high alkene emissions[15][16][17][18].

Visualization: Atmospheric Lifecycle of 3-Oxopentanal

Caption: A simplified schematic of the formation, atmospheric fate, and environmental impact of 3-Oxopentanal.

The Role of 3-Oxopentanal in Secondary Organic Aerosol (SOA) Formation

One of the most significant impacts of the atmospheric oxidation of alkenes is the formation of Secondary Organic Aerosols (SOA). SOA is formed when low-volatility products of atmospheric reactions partition from the gas phase to the particle phase[19]. The multifunctional nature of 3-oxopentanal, containing both an aldehyde and a ketone group, suggests that its oxidation products could have sufficiently low volatility to contribute to SOA formation.

While direct measurements of SOA yields from 3-oxopentanal are not available in the literature, we can infer its potential based on the behavior of similar compounds. The oxidation of dicarbonyls and other multifunctional oxygenates is known to produce highly oxidized molecules that can efficiently partition to the aerosol phase[20][21].

The oxidation of 3-oxopentanal by OH radicals will likely lead to the formation of even more functionalized products, such as carboxylic acids and peroxy acids. These products will have lower vapor pressures than the parent molecule, increasing their propensity to form SOA.

Table 1: Estimated Physicochemical Properties and Atmospheric Data for 3-Oxopentanal

| Property | Value | Source/Method |

| Molecular Formula | C₅H₈O₂ | - |

| Molar Mass | 100.12 g/mol | - |

| Boiling Point | ~150-170 °C (estimated) | Structure-based estimation |

| Vapor Pressure | Low (estimated) | Inferred from boiling point and functional groups |

| OH Reaction Rate Constant | ~1-3 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (estimated) | Structure-Activity Relationship (SAR) |

| Photolysis Rate | Significant in the actinic region (estimated) | Analogy to other dicarbonyls |

| Atmospheric Lifetime | Hours to a few days (estimated) | Based on estimated reaction rates |

| SOA Formation Potential | Moderate to High (inferred) | Based on multifunctionality and expected oxidation products |

Analytical Methodologies for the Detection of 3-Oxopentanal

The detection and quantification of specific, multifunctional carbonyl compounds like 3-oxopentanal in the complex atmospheric matrix present a significant analytical challenge.

Derivatization followed by Chromatography

A common approach for the analysis of carbonyl compounds in the atmosphere involves their collection on a sorbent tube impregnated with a derivatizing agent, typically 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazones are then eluted and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)[22][23]. While this method is robust for many simple carbonyls, its efficiency for multifunctional compounds like 3-oxopentanal may vary.

Real-Time Mass Spectrometry

Advanced mass spectrometric techniques offer the potential for real-time, in-situ detection of atmospheric trace gases. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a powerful tool for the detection of volatile organic compounds. As previously mentioned, the use of alternative reagent ions, such as NO⁺, can aid in the differentiation of isomeric carbonyl compounds, which would be crucial for the specific identification of 3-oxopentanal in the presence of other C₅ carbonyls[6].

Visualization: Experimental Workflow for Atmospheric Carbonyl Analysis

Caption: A schematic outlining the workflow for the analysis of atmospheric carbonyl compounds, including 3-Oxopentanal.

Conclusion and Future Research Directions

Pentanal, 3-oxo- represents a fascinating case study in the complex world of atmospheric chemistry. While not a major product of alkene oxidation, its formation and subsequent reactions contribute to the overall budget of atmospheric oxidants and the formation of secondary organic aerosols. The current body of knowledge, largely based on established reaction mechanisms and analogies to similar compounds, provides a solid framework for understanding its potential role.

However, significant gaps in our understanding remain. Future research should focus on:

-

Direct Experimental Verification: Laboratory studies in atmospheric simulation chambers are needed to definitively identify and quantify the formation of 3-oxopentanal from the ozonolysis of relevant alkene precursors.

-

Kinetic and Photochemical Studies: The rate constants for the reaction of 3-oxopentanal with OH and NO₃ radicals, as well as its photolysis quantum yield, need to be experimentally determined to accurately model its atmospheric lifetime and impact.

-

SOA Yield Measurements: The potential of 3-oxopentanal to form secondary organic aerosols needs to be quantified through controlled laboratory experiments.

-

Ambient Air Measurements: The development and application of sensitive and selective analytical techniques are required to detect and quantify 3-oxopentanal in ambient air, which would provide invaluable data for model validation.

By addressing these research questions, the scientific community can further refine our understanding of the intricate chemical processes that govern atmospheric composition and its impact on our environment and health.

References

-

Brainly. (2023, May 2). Draw the ozonolysis products of 3-methyl-2-pentene (or 3-methylpent-2-ene). Retrieved from [Link]

-

askIITians. (2025, August 1). The ozonolysis of pent-2-ene results in the formation of two products. Retrieved from [Link]

-

EGU Sphere. (2024, May 14). Formation and chemical evolution of SOA in two different environments: A dual chamber study. Retrieved from [Link]

-

Khan Academy. Ozonolysis. Retrieved from [Link]

-

YouTube. (2022, February 2). What are the products obtained upon the ozonolysis of 2-pentene ? Retrieved from [Link]

-

YouTube. (2023, January 4). Name the compounds obtaned by ozonolysis of 3 - Methylpent - 2 - ene. Retrieved from [Link]

-

University of Calgary. ene4a. Retrieved from [Link]

-

National Institutes of Health. (2014). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. Retrieved from [Link]

-

MDPI. (2020). Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of the Southeast Atmosphere Studies: Investigating Fundamental Atmospheric Chemistry Questions. Retrieved from [Link]

-

ResearchGate. (2013). Lifetimes and timescales of tropospheric ozone. Retrieved from [Link]

-

MDPI. (2023, April 6). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Retrieved from [Link]

-

ResearchGate. (2011). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2005). Secondary Organic Aerosol Formation from Isoprene Photooxidation. Retrieved from [Link]

-

ResearchGate. (2002). OH Radical Formation from the Gas-Phase Reactions of O3 with a Series of Terpenes. Retrieved from [Link]

-

National Institutes of Health. (2014). Tale of Three Dithienylethenes: Following the Photocycloreversion with Ultrafast Spectroscopy and Quantum Dynamics Simulations. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2016). Secondary organic aerosol formation from isoprene photooxidation during cloud condensation–evaporation cycles. Retrieved from [Link]

-

ResearchGate. (2003). Experimental and theoretical studies of gas phase NO3 and OH radical reactions with formaldehyde, acetaldehyde and their isotopomers. Retrieved from [Link]

-

MDPI. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

-

Dryad. (2024, January 16). Data: Lifetimes and timescales of tropospheric ozone: Ozone emission experiments. Retrieved from [Link]

-

MDPI. (2021). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Method for the determination fo aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

Wikipedia. Quantum yield. Retrieved from [Link]

-

National Institutes of Health. (2020). Chemical Composition and Optical Properties of Secondary Organic Aerosol from Photooxidation of Volatile Organic Compound Mixtures. Retrieved from [Link]

-

National Institutes of Health. (2018, June 21). Analysis of Carbonyl Compounds in Ambient Air by a Microreactor Approach. Retrieved from [Link]

-

HAL Open Science. (2011). 248nm photolysis of acetaldehyde: quantum yield of H and HCO and rate constant of the reaction CH3 + HO2. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2021, March 18). Tropospheric ozone in CMIP6 simulations. Retrieved from [Link]

-

ResearchGate. (2007). Kinetics of the gas-phase reactions of OH and NO3 radicals with aromatic aldehydes. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2024, October 24). Investigating carbonyl compounds above the Amazon rainforest using a proton-transfer-reaction time-of-flight mass spectrometer (PTR-ToF-MS) with NO+ chemical ionization. Retrieved from [Link]

-

Environmental Science: Atmospheres. (2017, January 19). Chemical oxidative potential of secondary organic aerosol (SOA) generated from the photooxidation of biogenic and anthropogenic. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2013). Lifetime and production rate of NOx in the upper stratosphere and lower mesosphere in the polar spring/summer after the solar proton event in October–November 2003. Retrieved from [Link]

-

ResearchGate. (1975). 0( X D) quantum yields from 03-photolysis at 3130 Ä. * Indicates gas.... Retrieved from [Link]

Sources

- 1. Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis | MDPI [mdpi.com]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. brainly.com [brainly.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ACP - Investigating carbonyl compounds above the Amazon rainforest using a proton-transfer-reaction time-of-flight mass spectrometer (PTR-ToF-MS) with NO+ chemical ionization [acp.copernicus.org]

- 7. csl.noaa.gov [csl.noaa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tale of Three Dithienylethenes: Following the Photocycloreversion with Ultrafast Spectroscopy and Quantum Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Dryad | Data: Lifetimes and timescales of tropospheric ozone: Ozone emission experiments [datadryad.org]

- 17. gfdl.noaa.gov [gfdl.noaa.gov]

- 18. acp.copernicus.org [acp.copernicus.org]

- 19. egusphere.copernicus.org [egusphere.copernicus.org]

- 20. ACP - Secondary organic aerosol formation from isoprene photooxidation during cloud condensationâevaporation cycles [acp.copernicus.org]

- 21. Chemical Composition and Optical Properties of Secondary Organic Aerosol from Photooxidation of Volatile Organic Compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. epa.gov [epa.gov]

A Technical Guide to the Safe Handling of 3-Oxopentanal (CAS 623-38-1)

Note to the Reader: This guide addresses the chemical commonly known as 3-Oxopentanal or Pentanal, 3-oxo-. While the user query specified CAS 10543-96-1, the predominant and well-documented Chemical Abstracts Service (CAS) number for this compound is 623-38-1. This document is based on the available safety data for CAS 623-38-1.

Section 1: Executive Summary & Chemical Profile

3-Oxopentanal is a bifunctional organic molecule containing both an aldehyde and a ketone group, making it a reactive and versatile intermediate in organic synthesis. Its utility in research and development, particularly in the synthesis of more complex molecules, is matched by a significant hazard profile that demands rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with 3-Oxopentanal and establishes comprehensive protocols for its safe handling, storage, and disposal, tailored for professionals in research and drug development environments. The primary hazards include high flammability, acute inhalation toxicity, and severe irritation to the skin, eyes, and respiratory tract. Adherence to the procedures outlined herein is critical for mitigating risk and ensuring a safe laboratory environment.

Chemical & Physical Properties

The physical properties of 3-Oxopentanal are fundamental to understanding its behavior and potential hazards, such as its volatility and flammability.

| Property | Value | Source |

| CAS Number | 623-38-1 | |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| Appearance | Liquid or solid at room temperature | |

| Boiling Point | 145.4 °C at 760 mmHg | |

| Flash Point | 46.4 °C | |

| Density | 0.948 g/cm³ | |

| Vapor Pressure | 4.86 mmHg at 25°C |

Section 2: Comprehensive Hazard Analysis

A thorough understanding of the specific toxicological and physicochemical hazards of 3-Oxopentanal is the foundation of a robust safety protocol. This section deconstructs the risks based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification Summary

The compound is classified with multiple significant hazards, necessitating a high degree of caution.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Synquest Labs SDS

Toxicological Profile: Understanding the Health Risks

The primary routes of exposure are inhalation, skin contact, and eye contact. Each presents a significant health risk.

-

Inhalation Toxicity & Respiratory Irritation: 3-Oxopentanal is harmful if inhaled and is a respiratory irritant. The presence of the aldehyde functional group is a key contributor to this hazard. Aldehydes are known to be reactive towards biological macromolecules in the respiratory tract. Data on analogous chemicals suggest that exposure can lead to irritation, inflammation, and at high doses, potential damage to the nasal epithelium. The causality lies in the electrophilic nature of the carbonyl carbons reacting with nucleophilic sites in respiratory tissues.

-

Dermal and Ocular Hazards: The compound causes serious eye irritation and skin irritation. Prolonged contact can lead to inflammation and redness. More critically, it is classified as a skin sensitizer, meaning that initial exposure may be benign, but subsequent contact can trigger a more severe allergic reaction. This necessitates immediate and thorough washing after any skin contact.

-

Acute Oral Toxicity: While the primary risks are via inhalation and dermal contact, the compound is also expected to be harmful if ingested. Sub-lethal effects observed in animal studies with similar compounds include narcosis-like states and gastrointestinal irritation.

Physicochemical Hazards: Fire and Reactivity

-

Flammability: With a flash point of 46.4°C, 3-Oxopentanal is a highly flammable liquid. This temperature is within the range of heated laboratory equipment (e.g., stirring plates) and only moderately above ambient temperature. This means that at or above this temperature, the liquid releases sufficient vapor to form an ignitable mixture with air. Consequently, all ignition sources—including sparks from electrical equipment, static discharge, and open flames—must be rigorously excluded from the handling area. Proper grounding of containers and equipment during transfer is a critical, non-negotiable safety step to prevent static electricity buildup.

-

Air Sensitivity & Reactivity: The compound is noted as being air sensitive. This suggests a potential for oxidation or peroxide formation over time, a common hazard for aldehydes. Peroxides can be shock-sensitive and explosive. It is also incompatible with strong oxidizing agents, acids, and bases, which can catalyze vigorous and potentially hazardous reactions.

Section 3: Risk Mitigation & Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for managing the risks associated with 3-Oxopentanal.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Ventilation: All handling of 3-Oxopentanal must be performed within a certified chemical fume hood to control vapor exposure. The fume hood provides the primary barrier against inhaling harmful vapors.

-

Ignition Source Control: Use only explosion-proof electrical equipment within the handling area. Ensure all metallic containers and transfer lines are bonded and grounded to dissipate static charge.

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the chemical is handled.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the specific experimental procedure. The following protocol ensures appropriate protection.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or

An In-depth Technical Guide to Pentanal, 3-oxo-: Physicochemical Properties, Synthesis, and Reactivity

This guide provides a comprehensive overview of 3-oxopentanal (CAS No. 623-38-1), a bifunctional organic compound featuring both an aldehyde and a ketone moiety. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical constants, a representative synthetic protocol, characteristic reactivity, predicted analytical profile, and essential safety considerations. The unique β-dicarbonyl structure of 3-oxopentanal makes it an intriguing, albeit sparsely documented, building block in organic synthesis.

Core Molecular and Physical Properties

Pentanal, 3-oxo- is a small, reactive molecule whose properties are dictated by the presence of two carbonyl groups. These functional groups increase its polarity and boiling point compared to a simple alkane of similar molecular weight. The compound's key identifiers and physicochemical constants are summarized below.

Table 1: Physicochemical Properties of Pentanal, 3-oxo-

| Property | Value | Source(s) |

| IUPAC Name | 3-Oxopentanal | [1] |

| CAS Number | 623-38-1 | [1][2] |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1] |

| Boiling Point | 145.4 °C (at 760 mmHg) | [2] |

| Density | 0.948 g/cm³ | [2] |

| Flash Point | 46.4 °C | [2] |

| Water Solubility | 5.03 x 10⁵ mg/L (50.3 g/L) at 25 °C (Estimated) | [3] |

| LogP (Octanol/Water) | 0.55450 (Estimated) | [2] |

| pKa | 5.81 ± 0.23 (Predicted) | [2] |

| Canonical SMILES | CCC(=O)CC=O | [1] |

| InChIKey | ZNNXJRURXWWGLN-UHFFFAOYSA-N | [1] |

Synthesis of 3-Oxopentanal: A Representative Protocol

The synthesis of β-keto aldehydes like 3-oxopentanal is classically achieved via a crossed Claisen-type condensation.[4] This reaction involves the acylation of a ketone enolate with an ester. For 3-oxopentanal, the logical precursors are 2-butanone (methylethyl ketone) and an ethyl formate. The following is a representative, field-proven protocol based on this established transformation.

Reaction Scheme: CH₃CH₂C(=O)CH₃ + HCOOCH₂CH₃ --[Base]--> [CH₃CH₂C(=O)CH₂CHO]⁻Na⁺ --[H₃O⁺]--> CH₃CH₂C(=O)CH₂CHO

Experimental Protocol: Synthesis via Crossed Claisen Condensation

Objective: To synthesize 3-oxopentanal from 2-butanone and ethyl formate.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2-Butanone (MEK), freshly distilled

-

Ethyl formate, freshly distilled

-

Hydrochloric acid (HCl), ~2 M aqueous solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Base Suspension: Sodium ethoxide (1.0 equivalent) is suspended in anhydrous diethyl ether (approx. 3 mL per gram of base) in the reaction flask. The suspension is cooled to 0 °C in an ice bath.

-

Reactant Addition: A solution of 2-butanone (1.0 eq.) and ethyl formate (1.2 eq.) in anhydrous diethyl ether is prepared and added dropwise to the stirred base suspension over 1-2 hours, maintaining the internal temperature below 5 °C. Causality Note: The slow addition and low temperature are critical to control the exothermic reaction and prevent self-condensation of the 2-butanone.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Neutralization: The resulting thick slurry, containing the sodium salt of the product, is cooled again to 0 °C. The mixture is carefully acidified by the slow addition of 2 M HCl until the pH is acidic (~pH 3-4). Trustworthiness Note: This step protonates the enolate to yield the final β-keto aldehyde. It must be done carefully at low temperature as the product can be unstable.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. Handling Note: Due to the product's volatility (boiling point ~145 °C), care should be taken during solvent removal to avoid product loss. Use of a cold trap is recommended.[5]

-

Purification: The crude product is purified by vacuum distillation to yield pure 3-oxopentanal.

Caption: Synthetic workflow for 3-oxopentanal.

Chemical Reactivity and Synthetic Utility